molecular formula C25H29FN4S2 B3007109 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea CAS No. 863017-90-7

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Cat. No.: B3007109
CAS No.: 863017-90-7
M. Wt: 468.65
InChI Key: DICSQDSHNMSUBB-UHFFFAOYSA-N
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Description

1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H29FN4S2 and its molecular weight is 468.65. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea (commonly referred to as the fluorophenyl piperazine thiourea derivative) is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure features:

  • A piperazine ring substituted with a 4-fluorophenyl group.
  • A thiophene moiety linked to a propan-2-yl backbone.
  • A thiourea functional group that enhances its biological interactions.

The biological activity of this thiourea derivative is primarily attributed to its ability to interact with various biological targets, including:

  • Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that thiourea derivatives possess significant antimicrobial properties. For instance:

  • A study demonstrated that related thiourea compounds exhibited potent antibacterial activity against pathogenic bacteria, including strains resistant to conventional antibiotics .
CompoundActivityMIC (µg/mL)
Thiourea Derivative AAntibacterial15
Thiourea Derivative BAntifungal20

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives:

  • The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values ranging from 3 to 14 µM for different derivatives targeting pathways involved in cancer progression .
Cell LineIC50 (µM)Mechanism
Breast Cancer7Angiogenesis inhibition
Prostate Cancer10Cell signaling modulation

Antioxidant Activity

Thiourea derivatives have demonstrated significant antioxidant properties:

  • One study reported a reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL for a related thiourea compound .

Study on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of thioureas revealed that certain derivatives effectively inhibited the growth of Mycobacterium tuberculosis. The most effective compounds displayed minimum inhibitory concentration (MIC) values as low as 13.41 µM, indicating their potential as new anti-TB agents .

Evaluation of Anticancer Effects

In another study, a series of thiourea derivatives were synthesized and tested against human leukemia cell lines. The findings indicated that some compounds exhibited IC50 values as low as 1.50 µM, suggesting strong anticancer activity and potential for further development into therapeutic agents .

Properties

IUPAC Name

1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICSQDSHNMSUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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